

Application Notes and Protocols for 5-IAF

Labeling of Actin and Myosin

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Compound of Interest

Compound Name: 5-IAF

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Introduction to 5-IAF Labeling

5-Iodoacetamidofluorescein (**5-IAF**) is a thiol-reactive fluorescent dye widely used for labeling proteins and peptides.^{[1][2][3]} Its iodoacetamide group selectively reacts with the sulfhydryl groups of cysteine residues to form a stable thioether bond, allowing for the covalent attachment of the fluorescein fluorophore.^[2] This specific labeling enables the visualization and tracking of proteins in various biological assays. **5-IAF** has been successfully conjugated to a range of proteins, including actin, myosin, and troponin, making it a valuable tool in muscle protein research.^[2] The labeling reaction is typically carried out at a pH above 6.^[2]

The most reactive cysteine residue in actin is Cys-374, making it a primary target for labeling with thiol-reactive dyes like **5-IAF**.^{[4][5][6]} Modification of this residue can, however, influence actin's polymerization kinetics and interaction with other proteins.^{[7][8]} Similarly, myosin heavy and light chains contain reactive cysteine residues that can be targeted for fluorescent labeling to study their conformational changes and enzymatic activity.

This document provides detailed protocols for the **5-IAF** labeling of actin and myosin, along with methods for characterizing the labeled proteins and their application in common biochemical assays.

Data Presentation: Properties of 5-IAF and Labeled Proteins

Parameter	5-Iodoacetamidofluorescein (5-IAF)	5-IAF Labeled Actin (Typical)	5-IAF Labeled Myosin (Typical)
Molecular Weight	515.3 g/mol	~42 kDa + 515.3 Da	~520 kDa + n(515.3 Da)
Excitation Maximum (Ex)	~491 nm	~495 nm	~495 nm
Emission Maximum (Em)	~518 nm	~520 nm	~520 nm
Reactive Group	Iodoacetamide	-	-
Target Residue	Cysteine (sulfhydryl group)	Cys-374	Reactive thiols in head/light chains
Labeling Stoichiometry (Dye:Protein)	-	1:1 to 1.2:1	Variable (e.g., 1-2 moles of dye per mole of myosin)
Effect on Actin Polymerization	-	May slightly decrease the rate and extent of polymerization. [7]	-
Effect on Myosin ATPase Activity	-	-	Labeling of specific thiols can alter ATPase activity.

Experimental Protocols

Protocol 1: 5-IAF Labeling of Actin at Cys-374

This protocol is optimized for labeling the highly reactive Cys-374 of G-actin.

Materials:

- G-actin (purified from rabbit skeletal muscle)
- **5-IAF** (dissolved in anhydrous DMF to make a 10 mM stock solution)
- G-Buffer (2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT)
- Labeling Buffer (G-Buffer without DTT)
- Sephadex G-25 column
- Dialysis tubing (e.g., 10 kDa MWCO)

Procedure:

- **Actin Preparation:** Start with purified G-actin in G-Buffer. It is crucial to remove the DTT before labeling. This can be achieved by dialyzing the actin solution against several changes of Labeling Buffer at 4°C for at least 4 hours.
- **Protein Concentration:** Determine the concentration of the DTT-free G-actin solution spectrophotometrically (A_{290} of 0.63 for a 1 mg/mL solution). Adjust the concentration to 1-2 mg/mL with Labeling Buffer.
- **Labeling Reaction:**
 - On ice, add a 10 to 20-fold molar excess of the **5-IAF** stock solution to the actin solution dropwise while gently stirring.
 - Incubate the reaction mixture in the dark at 4°C for 4-6 hours or overnight with gentle stirring.
- **Quenching the Reaction:** Add DTT to a final concentration of 1 mM to quench the unreacted **5-IAF**.
- **Purification of Labeled Actin:**
 - To remove the unreacted dye, pass the labeling reaction mixture through a Sephadex G-25 column pre-equilibrated with G-Buffer.

- Collect the protein-containing fractions, which will be visibly yellow-green.
- Alternatively, dialyze the labeled protein against G-Buffer overnight at 4°C with at least two buffer changes.
- Determination of Labeling Stoichiometry:
 - Measure the absorbance of the purified labeled actin at 280 nm and 491 nm.
 - Calculate the protein concentration using the following formula (corrects for the dye's absorbance at 280 nm): $\text{Actin (M)} = (A_{280} - 0.31 * A_{491}) / \epsilon_{\text{actin}}$ (where ϵ_{actin} at 280 nm is 26,600 M⁻¹cm⁻¹)
 - Calculate the dye concentration using the Beer-Lambert law: **5-IAF** (M) = $A_{491} / \epsilon_{\text{IAF}}$ (where ϵ_{IAF} at 491 nm is approximately 75,000 M⁻¹cm⁻¹)
 - The labeling stoichiometry is the ratio of the molar concentration of **5-IAF** to the molar concentration of actin.
- Storage: Store the labeled G-actin on ice for immediate use or flash-freeze in liquid nitrogen and store at -80°C for long-term storage.

Protocol 2: 5-IAF Labeling of Myosin Heavy Chain

This protocol focuses on labeling the reactive sulfhydryl groups in the myosin head region.

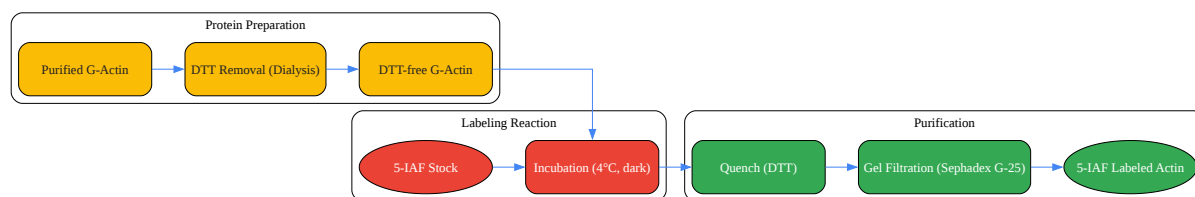
Materials:

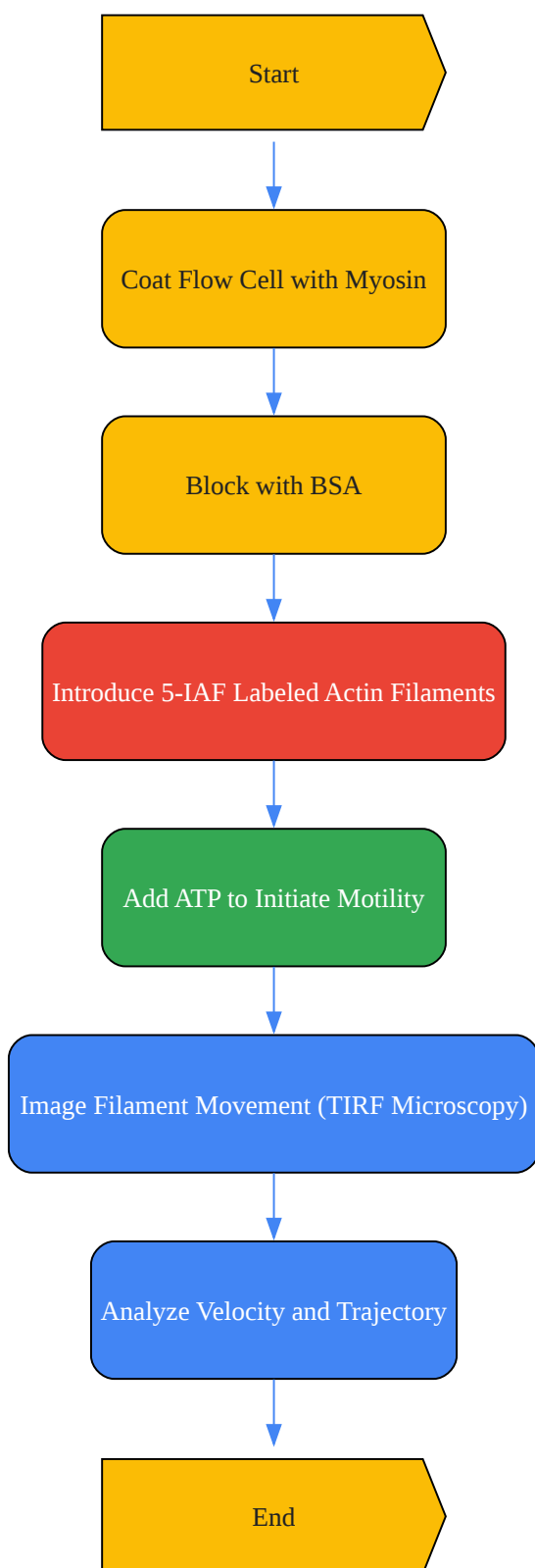
- Myosin (purified from rabbit skeletal muscle)
- **5-IAF** (dissolved in anhydrous DMF to make a 10 mM stock solution)
- Myosin Labeling Buffer (0.5 M KCl, 20 mM MOPS, pH 7.0, 2 mM MgCl₂)
- Quenching Solution (100 mM DTT)
- Gel filtration column (e.g., Sephacryl S-300)

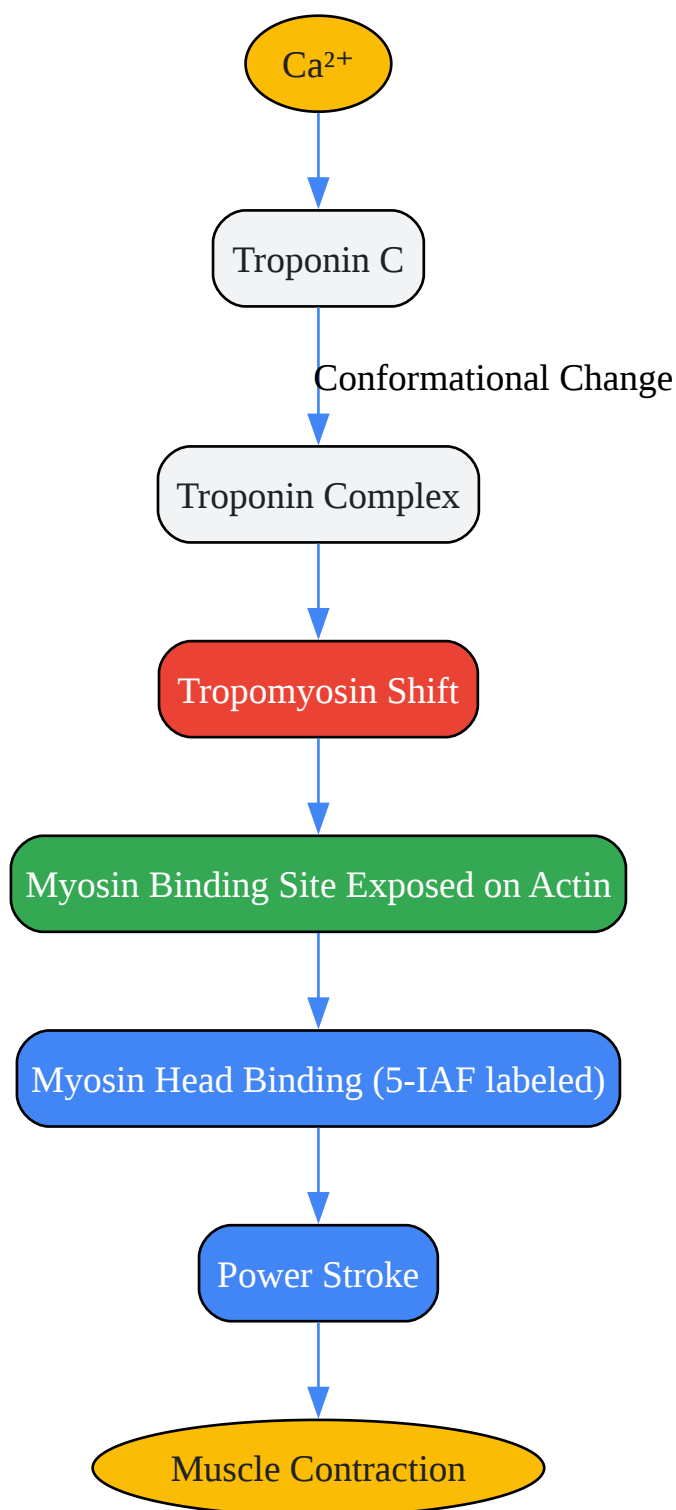
Procedure:

- **Myosin Preparation:** Start with purified myosin in a high-salt buffer to keep it in a monomeric state. Dialyze the myosin solution against the Myosin Labeling Buffer to remove any reducing agents.
- **Protein Concentration:** Determine the myosin concentration using a protein assay such as the Bradford assay, with BSA as a standard. Adjust the concentration to 2-5 mg/mL.
- **Labeling Reaction:**
 - On ice, add a 5 to 10-fold molar excess of the **5-IAF** stock solution to the myosin solution while gently stirring.
 - Incubate the reaction in the dark at 4°C for 2-4 hours.
- **Quenching the Reaction:** Add the Quenching Solution to a final DTT concentration of 10 mM to stop the reaction.
- **Purification of Labeled Myosin:**
 - Remove unreacted dye by passing the reaction mixture through a gel filtration column (e.g., Sephacryl S-300) equilibrated with Myosin Labeling Buffer.
 - Collect the protein fractions corresponding to the myosin peak.
- **Determination of Labeling Stoichiometry:** Follow the same procedure as described for actin (Protocol 1, step 6), using the appropriate extinction coefficient for myosin.
- **Storage:** Store the labeled myosin on ice and use within a few days, or supplement with 50% glycerol and store at -20°C.

Mandatory Visualizations







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